molecular formula C16H19N5 B12271046 6-cyclopropyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine

6-cyclopropyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B12271046
M. Wt: 281.36 g/mol
InChI Key: YOXCXVWOXHDMCC-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a cyclopropyl group, a methyl group, and a pyridin-2-yl azetidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

6-cyclopropyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopropyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

IUPAC Name

6-cyclopropyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C16H19N5/c1-20(16-8-14(12-5-6-12)18-11-19-16)13-9-21(10-13)15-4-2-3-7-17-15/h2-4,7-8,11-13H,5-6,9-10H2,1H3

InChI Key

YOXCXVWOXHDMCC-UHFFFAOYSA-N

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C3=NC=NC(=C3)C4CC4

Origin of Product

United States

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